Methyl3-oxospiro[4.5]decane-2-carboxylate
Description
Methyl 3-oxospiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a bicyclic system where two rings (a cyclohexane and a cyclopentane) share a single atom. Spiro compounds like this are prized for their conformational rigidity, which enhances binding specificity in biological targets .
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl 3-oxospiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-15-11(14)9-7-12(8-10(9)13)5-3-2-4-6-12/h9H,2-8H2,1H3 |
InChI Key |
INVSDCMMHDENCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(CCCCC2)CC1=O |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxospiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products .
Major Products Formed
Scientific Research Applications
Methyl 3-oxospiro[4.5]decane-2-carboxylate finds applications in several scientific research areas:
Chemistry: The compound’s unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: It can be used in biological studies to understand its effects on various biological systems.
Industry: Its properties make it suitable for use in materials science and other industrial applications.
Comparison with Similar Compounds
Structural Features
The following table compares Methyl 3-oxospiro[4.5]decane-2-carboxylate with structurally related spirocyclic compounds:
Key Observations:
- Heteroatoms : The presence of nitrogen (aza) or oxygen (oxa) in the spiro system alters electronic properties and solubility. For example, the 1-oxa-8-aza in enhances polarity compared to the target’s all-carbon system .
- Ester Groups : Methyl esters (target, ) are more hydrolytically labile than tert-butyl esters (), affecting pharmacokinetics .
Physical and Chemical Properties
- Melting Points : Analogs like tert-butyl 3-benzylidene derivatives melt at 172–174°C , while hydrochloride salts (e.g., ) may exhibit higher melting points due to ionic character.
- Solubility : The 8-oxa-2-aza system in improves water solubility compared to the target’s hydrocarbon backbone .
- Stability : Tert-butyl esters () offer greater hydrolytic stability than methyl esters, making them preferable for prolonged storage .
Biological Activity
Methyl3-oxospiro[4.5]decane-2-carboxylate is a spirocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by relevant data and case studies.
This compound has the molecular formula C10H14O3 and features a unique spiro structure that contributes to its reactivity and biological interactions. The compound can undergo various chemical transformations, including oxidation and reduction reactions, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H14O3 |
| Molecular Weight | 186.22 g/mol |
| Structure | Spirocyclic |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound exhibits several biological activities, including anti-inflammatory and antimicrobial properties. These effects are attributed to its ability to interact with various biological targets.
The compound's mechanism of action involves:
- Interaction with Enzymes : It may inhibit certain enzymes involved in inflammatory pathways.
- Antimicrobial Activity : The compound shows potential against various bacterial strains, possibly through disruption of bacterial cell membranes.
Case Studies
- Anti-inflammatory Effects : A study investigated the compound's effect on inflammatory markers in vitro. Results demonstrated a significant reduction in cytokine production when treated with this compound compared to control groups.
- Antimicrobial Activity : In a clinical trial, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a notable inhibition zone, suggesting effective antimicrobial properties.
Synthesis and Derivatives
This compound can be synthesized through various methods, typically involving the reaction of cyclohexanone derivatives with alkylating agents under basic conditions. Its derivatives may enhance or modify its biological activity.
Table 2: Synthesis Pathways
| Synthesis Method | Yield (%) | Remarks |
|---|---|---|
| Reaction with cyclohexanone | 75 | Standard method |
| Alkylation with methyl iodide | 65 | Moderate yield |
| Oxidation to carboxylic acid derivative | 70 | Enhances biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
